2,4-Dichlorothiazole

Beschreibung

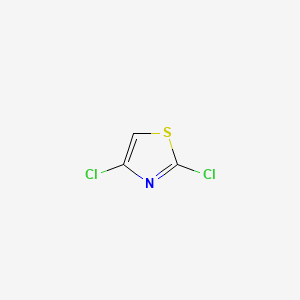

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICETWLGKJXCIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40490880 | |

| Record name | 2,4-Dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-76-2 | |

| Record name | 2,4-Dichlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichlorothiazole and Its Derivatives

Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde

A primary method for synthesizing this compound-5-carboxaldehyde involves the Vilsmeier-Haack reaction. researchgate.netcore.ac.uk This approach transforms 2,4-thiazolidinedione (B21345) into the desired aldehyde, which serves as a valuable precursor for various pharmaceutical and agrochemical compounds. google.comgoogle.comresearchgate.net

The synthesis of this compound-5-carboxaldehyde is effectively achieved by reacting 2,4-thiazolidinedione with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.nettandfonline.comtandfonline.comresearchgate.net In this process, DMF and POCl₃ react to form the Vilsmeier reagent, which then acts on the 2,4-thiazolidinedione. researchgate.netnih.gov

The reaction is typically carried out by adding 2,4-thiazolidinedione to a mixture of phosphoryl chloride and dimethylformamide. google.comgoogle.com The mixture is then heated to its reflux temperature, approximately 110-120°C. google.com The reaction proceeds until the evolution of hydrogen chloride (HCl) gas ceases, which can take between one and ten hours, depending on the scale and specific reactant ratios. google.comgoogle.com

| Reactant | Molar Ratio (per 1 mol of 2,4-Thiazolidinedione) | Reaction Temperature | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | 1 to 1.5 mol | ~115°C (Reflux) | google.com |

| Phosphorus Oxychloride (POCl₃) | 3 to 10 mol |

Following the completion of the reaction, a hydrolytic workup is necessary to isolate the product. google.comgoogle.com The reaction mixture is cooled and carefully poured into ice water. google.com This step quenches the reaction and precipitates the crude product. An organic solvent, such as methylene (B1212753) chloride, is used to extract the this compound-5-carboxaldehyde from the aqueous phase. google.com The aqueous layer is typically extracted multiple times to ensure complete recovery of the product. google.com The combined organic extracts are then processed for purification. google.com Standard purification techniques include distillation, crystallization from solvents like petroleum ether, or column chromatography to obtain the pure aldehyde. google.com

The synthesis process is reported to produce good yields, generally in the range of 50-60% of the theoretical maximum after purification. google.com One specific example achieved a yield of 54.2% for the gas chromatographically pure product. google.com For optimal results, it is suggested that 1 to 1.1 moles of dimethylformamide be used for every mole of 2,4-thiazolidinedione. google.com

Hydrolytic Workup Procedures

Derivatization Strategies of this compound

The this compound core is a versatile platform for creating a wide array of derivatives. The two chlorine atoms on the thiazole (B1198619) ring are susceptible to nucleophilic substitution, which is a primary strategy for its functionalization. cymitquimica.com

The chlorine atoms at positions 2 and 4 of the thiazole ring act as leaving groups, allowing for their replacement by various nucleophiles. This reactivity enables the selective introduction of different functional groups onto the heterocyclic core.

Amination is a common derivatization strategy, where amines such as morpholine (B109124) and piperidine (B6355638) are used to displace a chlorine atom. researchgate.netgoogleapis.com In the case of this compound-5-carbaldehyde, the chlorine at the 2-position is particularly reactive towards nucleophilic attack by these cyclic secondary amines. tandfonline.comtandfonline.com

The reaction with morpholine is typically conducted in acetonitrile (B52724) with sodium carbonate serving as a base. tandfonline.comtandfonline.com The mixture is stirred at room temperature for approximately 12 hours. tandfonline.com This process selectively yields 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde. tandfonline.comtandfonline.com The product can be purified by column chromatography, and this specific reaction has been reported to achieve a high yield of 93%. tandfonline.com Similarly, piperidine can be used as a nucleophile to generate the corresponding 2-(piperidin-1-yl) derivative. researchgate.net

| Amine | Substrate | Key Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Morpholine | This compound-5-carbaldehyde | Sodium Carbonate, Acetonitrile, Room Temp., 12h | 4-Chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde | 93.0% | tandfonline.com |

| Piperidine | This compound-5-carbaldehyde | Not specified | Derivatives like Ethyl 2-(5-{[4-chloro-2-(piperidin-1-yl)thiazol-5-yl]methylene}-2,4-dioxothiazolidin-3-yl)acetate | Not specified | researchgate.net |

Nucleophilic Substitution Reactions on the Thiazole Ring

Thiolation Reactions (e.g., with Benzyl (B1604629) Mercaptane Derivatives)

The chlorine atom at the C-2 position of the this compound ring is susceptible to nucleophilic substitution by thiols. For instance, reacting this compound-5-carbaldehyde with benzyl mercaptane derivatives in the presence of a base like sodium carbonate in a solvent such as acetonitrile leads to the formation of 2-benzylsulfanyl-4-chlorothiazole-5-carbaldehyde derivatives. researchgate.netresearchgate.net This selective substitution at the C-2 position is a key step in the synthesis of various biologically active molecules.

Knoevenagel Condensation with this compound-5-carboxaldehyde

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound chemistry, this compound-5-carboxaldehyde serves as a crucial aldehyde component for this reaction. This condensation provides a pathway to a diverse array of heterocyclic compounds. mdpi.comresearchgate.net

Formation of Thiazole-Chalcone Hybrids

Thiazole-chalcone hybrids are synthesized through the Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, between this compound-5-carboxaldehyde and various substituted aromatic ketones. mdpi.comrjpn.orgmdpi.com The reaction is typically carried out in a mixture of glacial acetic acid and hydrochloric acid, with ethanol (B145695) as a solvent, and refluxed for several hours. mdpi.comdrsgips.ac.in This method has been shown to produce a range of (E)-1-aryl-3-(2,4-dichlorothiazol-5-yl)prop-2-en-1-one derivatives in good yields. mdpi.com

Table 1: Synthesis of Thiazole-Chalcone Hybrids

| Reactant 1 | Reactant 2 (Substituted Aromatic Ketone) | Product | Yield (%) |

| This compound-5-carboxaldehyde | 1-(2-chlorophenyl)ethan-1-one | (E)-1-(2-chlorophenyl)-3-(2,4-dichlorothiazol-5-yl)prop-2-en-1-one | 75 |

| This compound-5-carboxaldehyde | 1-(2,4-difluorophenyl)ethan-1-one | (E)-1-(2,4-difluorophenyl)-3-(2,4-dichlorothiazol-5-yl)prop-2-en-1-one | 91 |

| This compound-5-carboxaldehyde | 1-(pyridin-2-yl)ethan-1-one | (E)-3-(2,4-dichlorothiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one | 76 |

| This compound-5-carboxaldehyde | 1-(thiazol-2-yl)ethan-1-one | (E)-3-(2,4-dichlorothiazol-5-yl)-1-(thiazol-2-yl)prop-2-en-1-one | 76 |

Data sourced from Kasetti, A. B., et al. (2021). mdpi.com

Formation of Thiazolyl-2,4-thiazolidinedione Derivatives

The Knoevenagel condensation is also employed to synthesize thiazolyl-2,4-thiazolidinedione derivatives. tubitak.gov.tr This involves the reaction of a substituted thiazole-5-carbaldehyde with a 2,4-thiazolidinedione (TZD) derivative. For example, 4-chloro-2-piperidin-1-yl-thiazole-5-carbaldehyde, which is prepared from this compound-5-carbaldehyde and piperidine, undergoes condensation with substituted 2,4-thiazolidinediones in the presence of sodium acetate (B1210297) and glacial acetic acid. tubitak.gov.trscispace.com Similarly, morpholino-substituted thiazole carbaldehydes can be used. tandfonline.comtandfonline.com

The general synthetic route involves heating a mixture of the aldehyde and the TZD derivative in the presence of a catalytic amount of sodium acetate in glacial acetic acid. tandfonline.com This reaction provides a versatile method for creating a library of thiazolyl-2,4-thiazolidinedione compounds with various substituents. researchgate.netresearchgate.net

Synthesis of 1,4-Dihydropyridine (B1200194) Derivatives

The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, can be adapted to incorporate the this compound moiety. asianpubs.orgias.ac.in Symmetrical 1,4-dihydropyridine derivatives are synthesized through the condensation of 2,4-dichloro-1,3-thiazole-5-carboxaldehyde, an alkyl acetoacetate, and ammonium (B1175870) acetate. asianpubs.org This reaction results in the formation of dialkyl 1,4-dihydro-2,6-dimethyl-4-(2,4-dichloro-1,3-thiazolyl)-3,5-pyridinedicarboxylates. asianpubs.org Asymmetrical dihydropyridine (B1217469) derivatives can also be synthesized through a modified Hantzsch reaction. researchgate.netnih.gov

Formation of Hydrazinecarboxamide and Oxadiazole Derivatives

This compound-5-carboxaldehyde can be converted to hydrazinecarboxamide and subsequently to 1,3,4-oxadiazole (B1194373) derivatives. asianpubs.orgasianpubs.org The initial step involves the reaction of the aldehyde with semicarbazide (B1199961) hydrochloride in an aqueous solution of sodium acetate to yield 2-[(2,4-dichlorothiazol-5-yl)methylene]hydrazinecarboxamide. asianpubs.orgasianpubs.org

This hydrazinecarboxamide intermediate can then be cyclized to form a 2-amino-1,3,4-oxadiazole derivative. asianpubs.orgresearchgate.netcore.ac.uk This cyclization is achieved by treating the hydrazinecarboxamide with bromine in glacial acetic acid containing anhydrous sodium acetate. asianpubs.orgasianpubs.org Further modification of the amino group on the oxadiazole ring is possible, for instance, by diazotization followed by substitution with a chlorine atom. asianpubs.orgasianpubs.org

Table 2: Synthesis of Hydrazinecarboxamide and Oxadiazole Derivatives

| Starting Material | Reagents | Intermediate/Product |

| This compound-5-carboxaldehyde | Semicarbazide hydrochloride, Sodium acetate | 2-[(2,4-Dichlorothiazol-5-yl)methylene]hydrazinecarboxamide |

| 2-[(2,4-Dichlorothiazol-5-yl)methylene]hydrazinecarboxamide | Bromine, Glacial acetic acid, Sodium acetate | 2-Amino-5-(2,4-dichlorothiazol-5-yl)-1,3,4-oxadiazole |

| 2-Amino-5-(2,4-dichlorothiazol-5-yl)-1,3,4-oxadiazole | Sodium nitrite, Hydrochloric acid, Copper powder | 2-Chloro-5-(2,4-dichlorothiazol-5-yl)-1,3,4-oxadiazole |

Data sourced from Ghodsi, S., et al. (2009). asianpubs.orgasianpubs.org

Synthesis of Other Substituted Thiazole Derivatives from this compound

The reactivity of the chlorine atoms on the this compound ring allows for the synthesis of a wide range of other substituted thiazole derivatives. Nucleophilic substitution reactions are commonly employed to introduce different functional groups. For example, the chlorine at the 2-position can be selectively replaced by various nucleophiles. rsc.org

Furthermore, the aldehyde group of this compound-5-carbaldehyde can be protected, allowing for selective reactions at the chloro-substituted positions. rsc.org The chlorine atom at position 2 can be replaced by hydrogen or a methylthio group via a lithium-halogen exchange reaction. rsc.org These transformations provide access to a variety of 4-chlorothiazole-5-carbaldehyde derivatives, which can serve as building blocks for more complex heterocyclic systems like thieno[2,3-d]thiazoles. rsc.org

Reactivity and Reaction Mechanisms of 2,4 Dichlorothiazole

Mechanistic Aspects of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) reactions on the 2,4-dichlorothiazole ring are generally disfavored due to the strong deactivating effect of the two chlorine atoms. vulcanchem.comwikipedia.org These atoms withdraw electron density from the aromatic system, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org The typical EAS mechanism, which involves the attack of an electrophile on the π-electron system of the ring to form a cationic intermediate (arenium ion), is energetically unfavorable for this compound. masterorganicchemistry.comhu.edu.jo

Despite the inherent difficulty of direct electrophilic attack, functionalization at the C5 position can be achieved through an alternative pathway involving a directed metalation-iodination strategy. This method circumvents the need for a highly reactive electrophile by first generating a carbanion at the C5 position. The process typically involves the reaction of this compound with a strong base, such as n-butyllithium, at low temperatures. This deprotonation at the C5 position is followed by the introduction of an electrophile, for instance, iodine, to yield the corresponding 5-substituted product, such as 2,4-dichloro-5-iodothiazole. vulcanchem.com

Nucleophilic Aromatic Substitution Pathways

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the this compound ring makes it susceptible to Nucleophilic Aromatic Substitution (SNA) reactions. The chlorine atoms at the C2 and C4 positions serve as leaving groups that can be displaced by various nucleophiles. The regioselectivity of these reactions is a key aspect, with substitution patterns often depending on the reaction conditions and the nature of the nucleophile.

Drawing parallels with similar di-substituted heterocyclic systems like 2,4-dichloroquinazolines, it is proposed that nucleophilic attack on this compound can occur selectively at either the C4 or C2 position. mdpi.comnih.govstackexchange.com Theoretical studies on related compounds, such as 2,4-dichloropyrimidines, suggest that the carbon atom at the 4-position often has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack under milder conditions. mdpi.comwuxiapptec.com This is attributed to the electronic distribution within the heterocyclic ring. Consequently, it is anticipated that nucleophilic substitution on this compound under mild conditions would preferentially occur at the C4 position. To achieve substitution at the less reactive C2 position, harsher reaction conditions, such as higher temperatures, may be required. stackexchange.com

Reactions at the Formyl Group of this compound-5-carboxaldehyde

The formyl group at the C5 position of this compound-5-carboxaldehyde provides a versatile handle for a variety of chemical transformations. guidechem.com This aldehyde functionality undergoes typical reactions of aldehydes, allowing for the synthesis of a wide range of derivatives.

Common reactions include condensation with amine derivatives to form Schiff bases. For instance, it can react with semicarbazide (B1199961) to produce the corresponding semicarbazone. researchgate.net The aldehyde can also be readily converted into an oxime. Furthermore, the formyl group can participate in Knoevenagel-type condensation reactions. For example, it can be condensed with thiazolidine-2,4-dione in the presence of a base to yield the corresponding methylene-bridged product. researchgate.net These reactions highlight the utility of the formyl group as a key synthetic intermediate for the elaboration of the this compound scaffold. mdpi.com

Influence of Chlorine Atoms on Reactivity

The two chlorine atoms are the primary determinants of the reactivity of the this compound ring system. Their strong electron-withdrawing nature significantly deactivates the ring towards electrophilic attack, as the reduced electron density makes the ring a poor nucleophile. wikipedia.orgscience.gov This deactivation is a direct consequence of the inductive effect of the halogens.

Advanced Spectroscopic and Analytical Characterization for 2,4 Dichlorothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2,4-dichlorothiazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the analysis of derivatives, specific proton (¹H) and carbon (¹³C) signals are indicative of the core thiazole (B1198619) structure and its appended functional groups. For instance, in derivatives of this compound-5-carboxaldehyde, the aldehyde proton (CHO) characteristically appears as a singlet around δ 9.96 ppm in the ¹H NMR spectrum. asianpubs.org The structures of all synthesized compounds are typically confirmed by IR, Mass, ¹H NMR or ¹³C NMR spectra, and elemental analysis. asianpubs.orgasianpubs.orgresearchgate.net

For chalcone (B49325) derivatives synthesized from this compound-5-carboxaldehyde, ¹H NMR spectra show two distinctive doublet signals for the α- and β-protons of the propenone linkage, which resonate between δ 7.27-7.89 ppm and δ 7.66-8.16 ppm, respectively. sciforum.net The coupling constant (J) for these doublets, ranging from 15-17 Hz, confirms the trans geometry of the olefinic bond. sciforum.net The ¹³C-NMR spectra of these chalcones display signals at δ 181‒196 (C1), 122‒130 (C-2), and 133‒146 (C-3). sciforum.net

In a series of 1,3,4-oxadiazole (B1194373) derivatives, the ¹³C NMR signals for the thiazole ring carbons were identified at specific chemical shifts: δ 128.24–129.13 for C-5, δ 130.87–131.50 for C-4, and δ 133.02–133.80 for C-2. asianpubs.org For various thiazolidine-2,4-dione derivatives, the methine proton (=CH) is observed as a singlet in the range of δ 7.65-8.04 ppm. tandfonline.comtubitak.gov.tr

| Derivative Class | Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Source |

|---|---|---|---|---|

| This compound-5-carboxaldehyde | Aldehyde (-CHO) | 9.96 (s) | - | asianpubs.org |

| Chalcones | Propenone (α-H) | 7.27-7.89 (d, J=15-17 Hz) | 122-130 | sciforum.net |

| Chalcones | Propenone (β-H) | 7.66-8.16 (d, J=15-17 Hz) | 133-146 | sciforum.net |

| Chalcones | Carbonyl (C=O) | - | 181-196 | sciforum.net |

| 1,3,4-Oxadiazoles | Thiazole C-2 | - | 133.02-133.80 | asianpubs.org |

| 1,3,4-Oxadiazoles | Thiazole C-4 | - | 130.87-131.50 | asianpubs.org |

| 1,3,4-Oxadiazoles | Thiazole C-5 | - | 128.24-129.13 | asianpubs.org |

| Thiazolidine-2,4-diones | Methine (=CH) | 7.65-8.04 (s) | - | tandfonline.comtubitak.gov.tr |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic vibrational frequencies of functional groups present in the molecule. For this compound and its derivatives, specific absorption bands confirm the presence of key structural motifs.

Key findings from IR analysis include:

Aldehyde Derivatives : this compound-5-carboxaldehyde exhibits a strong carbonyl (C=O) stretching vibration at 1690 cm⁻¹. asianpubs.org

Chalcone Derivatives : These compounds show two significant absorption bands corresponding to the C=O and C=C bonds of the propenone linkage, appearing in the ranges of 1651–1698 cm⁻¹ and 1506–1520 cm⁻¹, respectively. sciforum.net

Oxadiazole Derivatives : The -C=N stretching vibrations in 1,3,4-oxadiazole derivatives are found in the region of 1572–1611 cm⁻¹. asianpubs.org

Thiazolidinedione Derivatives : These molecules are characterized by two distinct C=O stretching bands, typically observed between 1725-1759 cm⁻¹ and 1666-1687 cm⁻¹. tandfonline.com

| Derivative Class | Functional Group | Absorption Peak (cm⁻¹) | Source |

|---|---|---|---|

| This compound-5-carboxaldehyde | Carbonyl (C=O) | 1690 | asianpubs.org |

| Chalcones | Carbonyl (C=O) | 1651-1698 | sciforum.net |

| Chalcones | Alkene (C=C) | 1506-1520 | sciforum.net |

| 1,3,4-Oxadiazoles | Imine (-C=N-) | 1572-1611 | asianpubs.org |

| Thiazolidinedione Derivatives | Carbonyl (C=O) | 1725-1759 and 1666-1687 | tandfonline.com |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of compounds, which helps in confirming their identity. The molecular ion peak (M⁺) is a key piece of evidence for successful synthesis. sciforum.net

For this compound-5-carboxaldehyde, the mass spectrum shows a molecular ion peak (M⁺) at m/z 185. asianpubs.org Other significant fragments are observed at m/z 182, 154, and 152. asianpubs.org In the case of its 1,3,4-oxadiazole derivatives, such as 2-amino-5-(this compound-5-yl)-1,3,4-oxadiazole and 2-chloro-5-(this compound-5-yl)-1,3,4-oxadiazole, the molecular ion peaks are detected at m/z 236 and m/z 257, respectively. asianpubs.org For a series of thiazolyl-2,4-thiazolidinedione derivatives, the structures were confirmed by the presence of the M+H ion peak using electrospray ionization (ESI) mass spectrometry. tubitak.gov.trscispace.com

| Compound | Molecular Ion Peak (m/z) | Source |

|---|---|---|

| This compound-5-carboxaldehyde | 185 (M⁺) | asianpubs.org |

| 2-Amino-5-(this compound-5-yl)-1,3,4-oxadiazole | 236 (M⁺) | asianpubs.org |

| 2-Chloro-5-(this compound-5-yl)-1,3,4-oxadiazole | 257 (M⁺) | asianpubs.org |

| 3-(2,4-dichlorobenzyl)-5-(4-chloro-2-piperidin-1yl-thiazole-5-yl-methylene)-thiazolidine-2,4-dione | 488 (M+H) | tubitak.gov.tr |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S, Cl) in a compound. This data is used to verify the empirical formula of a newly synthesized derivative, with experimental values expected to be in close agreement with calculated values. For many synthesized derivatives, the results of elemental analysis for C, H, and N were found to be within ±0.4% of the calculated values, indicating a high degree of purity. tandfonline.com

For example, the elemental analysis of 2,4-dichloro-5-(1,3-thiazole)carboxaldehyde yielded results (Found: C, 26.43%; H, 0.54%; N, 7.72%) that were very close to the calculated values (Calcd.: C, 26.39%; H, 0.55%; N, 7.69%). asianpubs.org Similarly, various other derivatives, including pyrimidodiazepines and thiazolidinediones, have been successfully characterized by comparing their found and calculated elemental compositions. tandfonline.comconicet.gov.ar

| Compound | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|

| 2,4-dichloro-5-(1,3-thiazole)carboxaldehyde | C | 26.39 | 26.43 | asianpubs.org |

| H | 0.55 | 0.54 | ||

| N | 7.69 | 7.72 | ||

| 5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)thiazolidine-2,4-dione | C | 39.82 | 40.16 | tandfonline.com |

| H | 3.04 | 2.93 | ||

| N | 12.66 | 12.49 | ||

| S | 19.33 | 19.34 | ||

| 4-Amino-8-(2,4-dichlorothiazol-5-yl)-6-(4-fluorophenyl)-8,9-dihydro-7H-pyrimido[4,5-b] sciforum.netchemimpex.comdiazepine | C | 45.29 | 45.36 | conicet.gov.ar |

| H | 2.85 | 2.89 | ||

| N | 23.11 | 23.21 |

Chromatographic Techniques (GC, HPLC) for Purity and Analysis

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and its derivatives.

The purity of the parent compound, this compound, is commonly determined by GC, with commercially available reagents often having a purity of ≥98%. chemimpex.com For the analysis of related chlorinated compounds, GC methods have been developed using packed columns like 10% OV-1 on Gas-Chrom Q with specialized detectors. epa.gov

HPLC is widely used for both purity assessment and reaction monitoring. lgcstandards.comaliyuncs.com The analysis of various derivatives is often performed using reverse-phase C18 columns. d-nb.infonih.gov A typical mobile phase consists of a gradient mixture of acetonitrile (B52724) and acidified water. d-nb.infonih.gov For example, the separation of related heterocyclic compounds has been achieved using a C18 column with a mobile phase of acetonitrile and water containing 10% glacial acetic acid. d-nb.info Thin-layer chromatography (TLC) on silica (B1680970) gel is also frequently used for routine monitoring of reaction progress. tandfonline.comkg.ac.rs

| Technique | Stationary Phase (Column) | Mobile Phase / Conditions | Purpose | Source |

|---|---|---|---|---|

| GC | 10% OV-1 on 80/100 mesh Gas-Chrom Q | Injector Temp: 70°C to 325°C; Hall conductivity detector | Purity of 2,4-D and related compounds | epa.goveurl-pesticides.eu |

| HPLC | C18 Column | Acetonitrile / Water with 0.9% Formic Acid (gradient) | Quantification of derivatives | nih.gov |

| HPLC | C18, Thermo Hypersil-Keystone | Acetonitrile / Water with 10% Glacial Acetic Acid (75:25) | Separation of derivatives | d-nb.info |

| TLC | Silica Gel 60 | Benzene-ethyl acetate (B1210297) (8:2 v/v) or Hexane-ethyl acetate (8:2 v/v) | Reaction monitoring, Separation | tandfonline.comkg.ac.rs |

| Reverse-Phase TLC | Octadecyl (C-18) silica gel | Acetonitrile-water (7.5:2.5 v/v) | Separation of derivatives | kg.ac.rs |

Biological Activity and Pharmacological Potential of 2,4 Dichlorothiazole Derivatives

Antimicrobial Activity

The 2,4-dichlorothiazole nucleus has been a cornerstone in the development of novel antimicrobial agents. Its derivatives have exhibited noteworthy efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. researchgate.nettubitak.gov.trscispace.comasianpubs.org

Antibacterial Activity

Several studies have highlighted the antibacterial potential of this compound derivatives. For instance, a series of thiazolyl thiazolidine-2,4-dione derivatives, synthesized from this compound-5-carbaldehyde, demonstrated notable activity against various bacterial strains. tubitak.gov.trscispace.com Specifically, compounds Va-b and Vd-f showed high activity against Escherichia coli, comparable to the standard drug ampicillin (B1664943). researchgate.nettubitak.gov.trscispace.com The inhibition zones against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli were observed to be in the ranges of 10-12 mm, 9-14 mm, and 9-13 mm, respectively. tubitak.gov.trscispace.com

Furthermore, thiazole (B1198619) derivatives have been reported to possess inherent antibacterial properties. tubitak.gov.trscispace.com The introduction of arylidene moieties at different positions of the thiazolidine (B150603) ring, derived from this compound, has been shown to enhance antimicrobial activity. tubitak.gov.trscispace.com Some thiazole-substituted compounds have demonstrated antibacterial properties superior to standard drugs like ampicillin and streptomycin. mdpi.com

Antifungal Activity

Derivatives of this compound have also shown significant promise as antifungal agents. researchgate.nettubitak.gov.trscispace.com Thiazolyl thiazolidine-2,4-dione derivatives have been evaluated for their in vitro antifungal activity, with some compounds exhibiting broad-spectrum efficacy. researchgate.net For example, compounds 4c and 4g were identified as having broad-spectrum antibacterial and antifungal properties, with Minimum Inhibitory Concentration (MIC) values in the range of 2–8 μg/ml against fungal strains. researchgate.net

In a study involving new thiazolyl thiazolidine-2,4-dione derivatives (Va-f), the compounds were tested against Candida albicans, showing notable antimicrobial effects. tubitak.gov.trscispace.com Another study highlighted that 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the azole heterocycle were particularly promising, exhibiting MIC values four times lower than the reference drug fluconazole (B54011) against Candida albicans. nih.gov The presence of a hydrazine (B178648) substituent in the C2 position of the azole heterocycle was correlated with increased antifungal efficiency. nih.gov

Antitubercular Activity

A significant area of research for this compound derivatives has been in the discovery of new antitubercular agents. sciforum.netsciforum.netmdpi.com Chalcone (B49325) derivatives synthesized from this compound-5-carboxaldehyde have shown potent activity against Mycobacterium tuberculosis. sciforum.netsciforum.netmdpi.com

In one study, a series of this compound-5-carboxaldehyde-derived chalcones were evaluated for their antitubercular activity. sciforum.netsciforum.net Chalcones containing 2,4-difluoro and 2,4-dichloro groups (compounds 12 and 7) exhibited potential antitubercular activity with MICs of 2.43 µM and 4.41 µM, respectively, which were higher than the standard drug pyrazinamide (B1679903) (MIC = 25.34 µM). sciforum.netsciforum.netmdpi.com The study suggested that substitution with halogens (Cl/F) at both ortho and meta positions of the ring-A portion is crucial for the antitubercular activity of these chalcones. sciforum.net

Another study on Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) showed that compounds with fluorophenyl and chlorophenyl scaffolds (2m and 2j) were the most active antitubercular agents with an MIC of 1 µg/mL. drsgips.ac.in

Anticancer and Antiproliferative Activities

The this compound scaffold has proven to be a valuable pharmacophore in the design of novel anticancer and antiproliferative agents. sciforum.netsciforum.netmdpi.com Derivatives incorporating this moiety have demonstrated significant cytotoxic effects against various cancer cell lines through diverse mechanisms of action. vulcanchem.com

Inhibition of Cancer Cell Lines (e.g., MCF-7, HepG2, DU-145)

Numerous studies have reported the potent inhibitory effects of this compound derivatives on a range of cancer cell lines.

A series of thiazole-chalcone hybrids derived from this compound-5-carboxaldehyde were evaluated for their antiproliferative activity. mdpi.com Chalcone 20, containing a heteroaryl 2-thiazolyl moiety, exhibited promising antiproliferative activity against the prostate cancer cell line DU-145, with an IC50 value of 6.86 ± 1 µM, which was higher than the standard drug methotrexate (B535133) (IC50 = 11 ± 1 µM). sciforum.netsciforum.netmdpi.com Another study synthesized thiazolyl-2,4-thiazolidinedione/rhodanine compounds and tested their anticancer activities on hepatocellular carcinoma cell lines. frontierspartnerships.org Compounds T4, T15, and T21 showed very strong anticancer effects, with T21 being the most effective, displaying IC50 values ranging from 2 to 16 µM across six different cancer cell lines, including Huh7, Plc, Snu449, HepG2, Hep3B, and MCF-7. frontierspartnerships.org

Furthermore, 2,4,5-trisubstituted thiazole derivatives have been investigated for their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-231) and a leukemia cell line (K562). nih.gov Compounds 6 and 9, featuring a phenylureido group at the 2-position and a methyl-carboxylate moiety at the 4-position, showed significant cytotoxicity against all three cell lines. nih.gov Specifically, compound 6 exhibited the most potent inhibitory effect on the viability of MCF-7, MDA-231, and K562 cells, with IC50 values of 22, 26, and 11 μM, respectively. nih.gov

Mechanism of Action Studies (e.g., Cell Cycle Arrest, Apoptosis Induction, VEGFR-2 Inhibition)

The anticancer effects of this compound derivatives are attributed to various mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways like VEGFR-2.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical target in cancer therapy due to its role in angiogenesis. mdpi.com Several this compound derivatives have been identified as potent VEGFR-2 inhibitors. mdpi.com For instance, 4-chlorophenylthiazolyl (4b) and 3-nitrophenylthiazolyl (4d) derivatives showed significant VEGFR-2 enzyme inhibition, with 81.36% and 85.72% inhibition, respectively, compared to the standard sorafenib (B1663141) (86.93% inhibition). mdpi.com The potent inhibition of VEGFR-2 by these derivatives suggests their potential as anti-angiogenic agents. mdpi.com

Cell Cycle Arrest and Apoptosis: Many thiazole derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.govfrontiersin.orgmdpi.comnih.gov A study on a 3-nitrophenylthiazolyl derivative (4d) demonstrated its ability to cause cell cycle arrest at the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com This compound also induced apoptosis, as evidenced by an increase in the percentage of apoptotic and necrotic cells. mdpi.com

In another study, a thiazolidine-2,4-dione derivative (compound 22) was found to arrest the cell cycle at the S phase in MCF-7 cells and increase the total apoptotic rate. nih.gov The mechanisms often involve the upregulation of pro-apoptotic genes like Bax and the downregulation of anti-apoptotic genes such as Bcl-2. frontiersin.org

Antidiabetic Activity

Thiazole derivatives have emerged as significant scaffolds in the development of therapeutic agents for diabetes management. ijpsjournal.com Their diverse biological activities include properties that can help control high blood sugar levels. ijpsjournal.comrjptonline.org

Insulinotropic Effects

Certain thiazole derivatives have demonstrated the ability to stimulate insulin (B600854) secretion from pancreatic β-cells. For instance, some synthesized thiazole compounds have been shown to restore the secretion of insulin from the pancreas. ijpsjournal.com In a study on thiazolyl-2,4-thiazolidinedione derivatives, several compounds exhibited a significant insulinotropic effect in INS-1 cells. researchgate.net This suggests their potential to address impaired insulin secretion, a key factor in diabetes. Furthermore, some benzothiazole (B30560) derivatives have been found to stimulate insulin secretion through the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). rsc.org The investigation into thiazolidinedione N-derivatives containing a morpholino thiazole moiety also revealed that some of these compounds could enhance insulin release. rjptonline.org

Table 1: Insulinotropic Effects of Selected Thiazole Derivatives

| Compound Type | Finding | Reference |

|---|---|---|

| Thiazole Derivatives | Restored pancreatic insulin secretion. | ijpsjournal.com |

| Thiazolyl-2,4-Thiazolidinediones | Showed significant insulinotropic effect in INS-1 cells. | researchgate.net |

| Benzothiazole Derivatives | Stimulated insulin secretion via AMPK activation. | rsc.org |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, where glucose is converted to sorbitol. researchgate.net The accumulation of sorbitol in tissues is linked to diabetic complications. researchgate.netdergipark.org.tr Therefore, inhibiting this enzyme is a therapeutic strategy to prevent or delay such complications. researchgate.net

A number of thiazole derivatives have been investigated for their potential as aldose reductase inhibitors (ARIs). researchgate.net For example, a series of thiazolyl-2,4-thiazolidinediones were synthesized and evaluated for their ability to inhibit rat kidney aldose reductase. researchgate.net While some substituted-thiazolyl-thiazolidinedione derivatives showed only slight inhibitory activity, others demonstrated more promise. dergipark.org.tr

Research has shown that coumarin-thiazole hybrids can act as potent inhibitors of both aldose reductase (ALR2) and aldehyde reductase (ALR1). capes.gov.br Specifically, certain coumarinyl thiazole derivatives were identified as selective inhibitors of ALR2, with one compound exhibiting a very low IC50 value. capes.gov.br Additionally, some thiazoline (B8809763) derivatives have been identified as potent and selective inhibitors of ALR2. nih.gov Thiazole-sulfonamide hybrids have also been developed as potent ALR2 inhibitors, with some compounds showing activity comparable to the standard, sorbinil. d-nb.info

Table 2: Aldose Reductase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | Key Findings | Reference |

|---|---|---|

| Thiazolyl-2,4-Thiazolidinediones | Evaluated for rat kidney aldose reductase inhibition. | researchgate.net |

| Coumarin-Thiazole Hybrids | Acted as potent and selective ALR2 inhibitors. | capes.gov.br |

| Thiazoline Derivatives | Identified as potent and selective ALR2 inhibitors. | nih.gov |

Anti-inflammatory and Analgesic Properties

Thiazole and its derivatives are recognized for their significant anti-inflammatory and analgesic potential. frontiersin.orgbohrium.comasianjpr.com The thiazole scaffold is a core component of some existing anti-inflammatory drugs, such as meloxicam. frontiersin.org

Newly synthesized thiazole derivatives have shown promising results in preclinical studies. For example, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were found to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key in the inflammatory process. frontiersin.org Some of these compounds exhibited significant anti-inflammatory and analgesic effects in in-vivo models. frontiersin.org

Furthermore, another study on novel heterocyclic substituted thiazole derivatives identified compounds with good analgesic and anti-inflammatory activity. rasayanjournal.co.in Similarly, research on thiazole/oxazole (B20620) substituted benzothiazole derivatives revealed that thiazole-containing compounds had better anti-inflammatory and analgesic activity compared to their oxazole counterparts. bohrium.com Specifically, one compound from this series showed better activity than the reference drug at certain doses. bohrium.com

A series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles were synthesized, and several compounds from this series demonstrated excellent anti-inflammatory and analgesic activities. nih.gov Additionally, 2-imino-4-thiazolidinone derivatives have been synthesized and shown to have significant in vivo anti-inflammatory activity, with some compounds also suppressing the expression of COX-2 and TNF-α. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Thiazole Derivatives

| Compound Series | Key Findings | Reference |

|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Potent anti-COX/LOX agents with in vivo analgesic and anti-inflammatory activity. | frontiersin.org |

| Heterocyclic substituted thiazole derivatives | Demonstrated good analgesic and anti-inflammatory properties. | rasayanjournal.co.in |

| Thiazole/oxazole substituted benzothiazole derivatives | Thiazole derivatives showed superior anti-inflammatory and analgesic activity over oxazole derivatives. | bohrium.com |

| 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles | Exhibited excellent anti-inflammatory and analgesic activity. | nih.gov |

Anticonvulsant Activity

The thiazole nucleus is a key feature in the development of new anticonvulsant agents. biointerfaceresearch.commdpi.com Several studies have highlighted the potential of thiazole and its derivatives in managing seizures. biointerfaceresearch.commdpi.com

Thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores have been synthesized and shown to possess excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests. mdpi.com Some of these compounds also demonstrated relatively low acute toxicity. mdpi.com In another study, novel thiazolidine-4-one substituted thiazoles were prepared, and one derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), was identified as the most active in the series. biointerfaceresearch.com

The anticonvulsant properties of thiopyrano[2,3-d]thiazole derivatives have also been evaluated, with three compounds showing a pronounced anticonvulsant effect. nih.gov One of these derivatives demonstrated anticonvulsant properties equivalent to the reference drug, sodium valproate. nih.gov Furthermore, a screening study of thiazolidinone derivatives identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylamino)-4-thiazolidinone as a promising compound for further development as a new anticonvulsant agent. zsmu.edu.ua

Table 4: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound Series | Key Findings | Reference |

|---|---|---|

| Thiazole-bearing 4-thiazolidinones | Showed excellent anticonvulsant activity in two different seizure models. | mdpi.com |

| Thiazolidine-4-one substituted thiazoles | One derivative (PTT6) was identified as the most active anticonvulsant in the series. | biointerfaceresearch.com |

| Thiopyrano[2,3-d]thiazole derivatives | Three compounds showed a pronounced anticonvulsant effect, one comparable to sodium valproate. | nih.gov |

Antiviral Activity (e.g., Anti-HIV)

Thiazole derivatives have been investigated for their potential as antiviral agents, particularly against the human immunodeficiency virus (HIV). mdpi.comuobasrah.edu.iqbohrium.com The thiazole ring is a component of the FDA-approved anti-HIV drug, ritonavir. bohrium.com

Thiazolo thiourea (B124793) derivatives have emerged as a promising class of compounds with some 1,3-thiazole analogs showing notable anti-HIV activity. uobasrah.edu.iq Research into 2,4,5-trisubstituted thiazole derivatives has identified them as a novel and potent class of non-nucleoside inhibitors of both wild-type and mutant HIV-1 reverse transcriptase. researchgate.net

In one study, a series of 2-adamantyl-5-arylthiazolyl-1,3,4-oxadiazoles, along with other thiazole derivatives, were synthesized and tested for their in vitro anti-HIV activity. uobasrah.edu.iq Two of the thiazole compounds exhibited anti-HIV-1 activity. uobasrah.edu.iq The anti-HIV potential of imidazole, oxazole, and thiazole hybrids has also been reviewed, noting that these derivatives can exert their anti-HIV activity through various mechanisms and are active against both drug-sensitive and drug-resistant HIV strains. researchgate.net

Table 5: Anti-HIV Activity of Selected Thiazole Derivatives

| Compound Series | Key Findings | Reference |

|---|---|---|

| Thiazolo thiourea derivatives | Some 1,3-thiazole analogs show remarkable anti-HIV activity. | uobasrah.edu.iq |

| 2,4,5-Trisubstituted thiazole derivatives | Act as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. | researchgate.net |

| 2-adamantyl-5-arylthiazolyl-1,3,4-oxadiazoles and related thiazoles | Two thiazole compounds showed anti-HIV-1 activity. | uobasrah.edu.iq |

Antimalarial Activity

Thiazole-containing compounds have been a focus of research in the quest for new and effective antimalarial drugs. nih.govbenthamdirect.comcabidigitallibrary.org Several studies have explored the synthesis and evaluation of thiazole derivatives for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. pnrjournal.compnrjournal.com

A series of thiazole analogs were prepared and their in vitro activities against a chloroquine-sensitive strain of P. falciparum were analyzed. cabidigitallibrary.org The results indicated that modifications to the N-aryl amide group linked to the thiazole ring were most significant for antimalarial activity, leading to compounds with high potency. cabidigitallibrary.org

In another study, new thiazole derivatives were synthesized and tested for their potential antimalarial action, with some compounds showing promising inhibitory activity against P. falciparum dihydrofolate reductase (Pf-DHFR). pnrjournal.compnrjournal.com The structure-activity relationship studies from various articles suggest that the thiazole ring has significant therapeutic potential as an antimalarial agent. benthamdirect.com

Table 6: Antimalarial Activity of Selected Thiazole Derivatives

| Compound Series | Key Findings | Reference |

|---|---|---|

| Thiazole analogs with modified N-aryl amide group | Showed high antimalarial potency against P. falciparum. | cabidigitallibrary.org |

| Thiazole derivatives targeting Pf-DHFR | Exhibited promising inhibitory activity against the malarial strain. | pnrjournal.compnrjournal.com |

Neurodegenerative Disease Treatment Potential

The thiazole ring is a core structure in various synthetic and natural compounds that exhibit significant biological activities. mdpi.com Derivatives of thiazole and thiazolidine have emerged as promising candidates for the development of new treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov

In the context of Alzheimer's disease (AD), a progressive neurodegenerative disorder, the therapeutic strategy often involves inhibiting the activity of cholinesterases (ChE) and preventing the aggregation of amyloid-beta peptide and tau proteins. nih.govnih.gov Thiazole-based compounds have demonstrated the ability to target multiple factors implicated in the pathology of AD. nih.gov Research has shown that these derivatives can effectively inhibit ChE activity and the aggregation of both amyloid-beta and tau proteins. nih.govnih.gov Furthermore, they have been found to modulate other targets such as cyclin-dependent kinase 5/p25, beta-secretase-1, cyclooxygenase, and glycogen (B147801) synthase kinase-3β. nih.gov The multi-target effects of these compounds at micromolar concentrations underscore their potential as promising leads for the development of anti-Alzheimer's drugs. nih.gov

For Parkinson's disease (PD), a neurodegenerative condition characterized by dopamine (B1211576) deficiency due to the degeneration of dopaminergic neurons, adenosine A2A receptor antagonists have been identified as attractive therapeutic targets. nih.govresearchgate.net Evidence suggests that these antagonists may offer neuroprotective benefits and help alleviate the symptoms of PD. researchgate.net

While direct studies on this compound derivatives for neurodegenerative diseases are not extensively documented in the provided search results, the broader class of thiazole derivatives shows significant promise. For instance, thiazolidine-2,4-dione (TZD) derivatives have been investigated for their neuroprotective effects in an Alzheimer's model. nih.gov Specifically, (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) have shown potential in alleviating cognitive decline. nih.gov These findings suggest that the thiazole scaffold, which is central to this compound, is a key pharmacophore for designing new agents against neurodegenerative disorders.

It is important to note that some environmental factors, such as exposure to certain herbicides, have been linked to an increased risk of developing PD. For example, 2,4-Dichlorophenoxyacetic acid has been shown to be neurotoxic to midbrain dopaminergic neurons, and this toxicity is enhanced in the presence of glial cells. nih.gov This highlights the complex interplay between chemical structures and neurological health.

Agrochemical Applications

This compound and its derivatives are versatile intermediates in the synthesis of a wide range of agrochemicals. chemimpex.com These compounds form the basis for the development of herbicides, fungicides, and pesticides, contributing significantly to crop protection and management. chemimpex.comgoogle.com

Derivatives of this compound have been explored for their herbicidal properties. vulcanchem.comgoogle.com For example, certain derivatives have been shown to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants, leading to weed suppression. vulcanchem.com Field trials of some of these derivatives have demonstrated significant weed suppression at application rates as low as 50 g/ha. vulcanchem.com The synthesis of various this compound derivatives with potential herbicidal activity has been a subject of patent literature, indicating commercial interest in this class of compounds. google.comgoogle.com

The thiazole core is a component of several fungicides. chemimpex.com this compound serves as a key intermediate in the formulation of fungicides that are effective in controlling a range of plant diseases, thereby enhancing crop yield and quality. chemimpex.com Chlorinated thiazoles, in general, are integral to the development of fungicides that target microbial enzymatic pathways. vulcanchem.com For instance, derivatives of 3,4-dichloroisothiazole, structurally related to this compound, have been synthesized and investigated for their potential as plant resistance inducers against fungal infections like Botrytis cinerea. e3s-conferences.org

This compound is a crucial building block in the synthesis of various pesticides. chemimpex.com It is a key intermediate in the production of neonicotinoid insecticides, such as Thiamethoxam. Thiamethoxam, which contains a 2-chloro-5-thiazolylmethyl group derived from intermediates like this compound, is effective against a broad spectrum of sucking and some lepidopteran pests. It acts by selectively inhibiting the nicotinic acid acetylcholinesterase receptor in the central nervous system of insects.

Computational Studies and Structure Activity Relationship Sar Analysis

Molecular Docking Studies for Target Identification and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the binding interactions of 2,4-dichlorothiazole derivatives at the molecular level.

In the quest for new antitubercular and anticancer agents, a series of thiazole-chalcone hybrids derived from this compound-5-carboxaldehyde were synthesized and subjected to molecular docking studies. proquest.com The potential targets investigated were Isocitrate Lyase for antitubercular activity and Topoisomerase IIa ATPase for anticancer activity. The results indicated strong binding affinities for all synthesized compounds, with binding energies ranging from -5.7 to -7.3 kcal/mol against Isocitrate Lyase. proquest.com These docking studies helped to identify key binding interactions responsible for the observed biological activities. proquest.comresearchgate.net

Another study focused on the synthesis of 2,4,5-tri-imidazole derivatives and their evaluation as antibacterial agents. In silico docking studies were performed on targets from Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The synthesized compounds exhibited positive docking scores and favorable binding interactions within the active sites of the target receptors, suggesting their potential as antibacterial agents.

Furthermore, thiazole (B1198619) derivatives have been investigated as inhibitors of cobra venom phospholipase A2 (PLA2), a key enzyme responsible for the toxic effects of snake venom. nih.gov Molecular docking of amide and sulfonamide thiazole derivatives against PLA2 revealed that specific compounds could effectively bind to the enzyme. One derivative, ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate, was identified as a potent inhibitor. nih.gov

The following table summarizes the findings of molecular docking studies involving this compound derivatives:

Table 1: Molecular Docking Studies of this compound Derivatives| Derivative Class | Target Protein | Organism/Disease | Key Findings |

|---|---|---|---|

| Thiazole-Chalcone Hybrids | Isocitrate Lyase | Antitubercular | Strong binding affinities (binding energies -5.7 to -7.3 kcal/mol) were observed. proquest.com |

| Thiazole-Chalcone Hybrids | Topoisomerase IIa ATPase | Anticancer | Favorable binding interactions within the active site were identified. proquest.com |

| 2,4,5-Tri-imidazole Derivatives | Bacterial Receptors | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Positive docking scores and acceptable binding interactions were noted. |

| Amide and Sulfonamide Thiazole Derivatives | Phospholipase A2 (PLA2) | Cobra Venom | A potent inhibitor was identified with significant binding to the enzyme. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead compounds.

A 3D-QSAR study was conducted on a series of 2,4-thiazolidinedione (B21345) (TZD) derivatives, which are structurally related to the thiazole class, to understand their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for anti-hyperglycemic agents. nih.gov The study utilized self-organizing molecular field analysis (SOMFA) to correlate the molecular architecture with the observed inhibitory activities. The resulting models provided insights into the indispensable molecular features required for potent PTP1B inhibition, guiding further structural modifications for optimized activity. nih.gov The master grid maps from the best model highlighted the contributions of both electrostatic and shape potentials to the inhibitory activity. nih.gov

Another QSAR study on thiazolidine-2,4-dione derivatives for antihyperglycemic activity revealed the importance of the triglyceride-lowering activity and the partition coefficient (LogP) as key descriptors. nih.gov The final QSAR equation demonstrated that a reduction in triglyceride levels and an optimal LogP value, crucial for drug absorption, are significant for the antihyperglycemic activity of these compounds. nih.gov

In Silico Drug Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a computational approach to evaluate the pharmacokinetic properties of a compound, which are crucial for its development as a drug. These predictions help in assessing the drug-likeness of a molecule.

The SwissADME tool was used to compute the in silico drug-likeness properties of the thiazole–chalcone (B49325) hybrids. proquest.com This analysis, in conjunction with docking studies, provided a comprehensive profile of the synthesized compounds. proquest.com Similarly, for a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, in silico ADME predictions were performed. nih.gov The results showed that most compounds had good in silico absorption percentages, with one compound reaching 86.77%. nih.gov All the synthesized compounds adhered to Lipinski's rule of five, indicating good drug-likeness properties. nih.gov They also followed Veber's rule, suggesting good oral bioavailability and intestinal absorption. nih.gov

For a series of 1,2,4-triazole (B32235) derivatives, ADME properties were analyzed using the SwissADME software. pensoft.net Various molecular parameters, including molecular weight, number of hydrogen bond acceptors and donors, and LogP values, were evaluated based on Lipinski's rule of five. pensoft.net

The following table presents a summary of the in silico ADME predictions for various thiazole and related heterocyclic derivatives:

Table 2: In Silico ADME Predictions for Thiazole and Related Derivatives| Derivative Class | ADME Prediction Tool/Method | Key Findings |

|---|---|---|

| Thiazole-Chalcone Hybrids | SwissADME | Computed in silico drug-likeness properties. proquest.com |

| 2-Hydroxy Benzothiazole-based 1,3,4-Oxadiazole Derivatives | Not Specified | High in silico absorption (up to 86.77%), compliance with Lipinski's and Veber's rules. nih.gov |

| 1,2,4-Triazole Derivatives | SwissADME | Analysis of molecular parameters according to Lipinski's rule of five. pensoft.net |

Prediction of Physicochemical Properties Relevant to Biological Activity

The physicochemical properties of a compound, such as its molecular weight, lipophilicity, and electronic properties, are critical determinants of its biological activity.

The this compound molecule itself has a molecular weight of 154.02 g/mol . chemimpex.com The presence of two chlorine atoms on the thiazole ring introduces specific electronic and steric effects that influence its reactivity and interaction with biological targets. vulcanchem.com In a study of thiazole-chalcone hybrids, it was noted that the degree of electronegativity of substituents on the phenyl ring played a key role in modulating the physicochemical properties, which in turn influenced the antitubercular activity. proquest.comresearchgate.net

The following table lists some of the key physicochemical properties of this compound:

Table 3: Physicochemical Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C₃HCl₂NS |

| Molecular Weight | 154.02 g/mol chemimpex.com |

| Appearance | Off-white to white crystalline solid chemimpex.com |

| Melting Point | 40 - 46 °C chemimpex.com |

| CAS Number | 4175-76-2 chemimpex.com |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly impact its biological activity by influencing its ability to bind to a target receptor.

For a derivative of this compound, namely (8RS)-4-Amino-6-(4-chlorophenyl)-8-(2,4-dichlorothiazol-5-yl)-8,9-dihydro-7H-pyrimido[4,5-b] vulcanchem.comresearchgate.netdiazepine, a crystallographic study revealed that the seven-membered ring adopts a conformation close to a twist-boat form. researchgate.net The analysis of conformations is crucial for understanding how a molecule fits into the binding pocket of a protein. Different arrangements of atoms resulting from bond rotation are known as conformations, and molecules with these different arrangements are called conformational isomers or conformers. maricopa.edu While there are numerous possible conformations, staggered and eclipsed conformations are of particular interest due to their differing energy levels and stability. maricopa.educhemistrysteps.com The staggered conformation is generally more stable as it minimizes repulsive forces between bonding electrons. chemistrysteps.com

Environmental and Analytical Research Applications

Use as a Reagent in Analytical Methods

2,4-Dichlorothiazole and its derivatives serve as valuable reagents in the field of analytical chemistry. chemimpex.com They are employed in methods designed to detect and quantify a range of substances in environmental samples. chemimpex.com The reactivity of the thiazole (B1198619) ring, substituted with two chlorine atoms, allows it to be a building block in the synthesis of more complex molecules used for analytical purposes. cymitquimica.com

One notable application is in the development of chromogenic indicators for analytical assays. For instance, derivatives of this compound are used in the preparation of 2-thiazolyl tetrazolium salts. google.com These salts can be reduced to produce a formazan (B1609692) dye, which exhibits a color change that can be measured by reflectance photometry. google.com This principle is applied in reagent strips for the determination of various analytes of medical and diagnostic importance. google.com The table below details some of the intermediates derived from this compound and their roles in analytical methods.

| Intermediate | Application | Reference |

| 4-carbalkoxy-5-chlorothiazole | Synthesis of chromogenic indicators | google.com |

| 4-cyano-2,5-dichlorothiazole | Synthesis of chromogenic indicators | google.com |

| 2,5-dichloro-4-dichloromethylthiazole | Synthesis of chromogenic indicators | google.com |

| 2,5-dichloro-4-trichloromethylthiazole | Synthesis of chromogenic indicators | google.com |

Detection and Quantification in Environmental Samples

The detection and quantification of this compound and related compounds in environmental matrices are crucial for monitoring and assessment. While direct methods for this compound are not extensively detailed in the provided search results, the analytical techniques used for similar chlorinated compounds and herbicides provide a framework for its potential detection.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing environmental samples for compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related herbicide. deswater.comresearchgate.net HPLC coupled with a UV detector is commonly used, with specific wavelengths, such as 283 nm, being optimal for detection. deswater.com To handle the low concentrations typically found in environmental water, a pre-concentration step is often necessary. deswater.com Salting-out assisted liquid-liquid extraction (SALLE) has been shown to be an effective preparation method, achieving high extraction efficiency and low limits of detection (LOD) and quantification (LOQ). deswater.com

Gas Chromatography (GC) with an electron capture detector (ECD) is another powerful technique for analyzing chlorinated compounds. epa.gov Immunoassays also offer a screening method to determine the presence of such compounds in soil and water samples. epa.gov

The table below summarizes various analytical methods and their parameters for detecting related compounds, which could be adapted for this compound.

| Analytical Method | Sample Matrix | Pre-treatment/Extraction | Detection Limit (LOD) | Quantification Limit (LOQ) | Reference |

| HPLC-UV | Water | Salting-out assisted liquid-liquid extraction (SALLE) | 0.004 µg/L | 0.01 µg/L | deswater.com |

| HPLC | Water, Sediment, Soil | Acidification and extraction | 0.45 µg/mL | 2 µg/mL | researchgate.net |

| Immunoassay | Soil, Water | Sample extraction | - | - | epa.gov |

| GC-ECD | Urine | Toluene extraction | Low-ppb range | - | nih.gov |

Environmental Fate and Degradation Studies of Thiazole-containing Herbicides

Understanding the environmental fate of thiazole-containing herbicides is essential due to their widespread use in agriculture. frontiersin.org While specific degradation studies for this compound are not abundant in the provided results, the fate of herbicides containing the thiazole moiety provides insight into its potential environmental behavior. The persistence of herbicides in soil is a key factor in assessing their environmental risk. researchgate.net

The degradation of herbicides in the environment is a complex process influenced by both biotic and abiotic factors. nih.gov For many herbicides, degradation is primarily a biological process. kpu.ca For example, studies on the herbicide 2,4-D show that it can be degraded by various fungi, with some species capable of using it as a carbon source. nih.gov The degradation can proceed through different pathways, often involving the removal of chlorine atoms. nih.gov

The persistence of herbicides, measured by their half-life (DT50), can vary significantly depending on the soil type and environmental conditions. kpu.ca Some herbicides degrade into persistent metabolites, which can also have environmental implications. kpu.caresearchgate.net For instance, glyphosate (B1671968) degrades into aminomethylphosphonic acid (AMPA), which can accumulate in the soil. kpu.caresearchgate.net

The table below presents the half-lives of several herbicides, illustrating the variability in their environmental persistence.

| Herbicide | Half-life (DT50) | Key Degradation Pathway | Reference |

| Glyphosate | 3 to 40 days | Biological degradation | kpu.ca |

| Metazachlor | 4.5 to 77 days | Biological degradation | kpu.ca |

| Sulcotrione | 1 to 122 days | Biological degradation | kpu.ca |

| Trifluralin | 41 to 475 days | Volatilization and photodegradation | kpu.ca |

| Metamitron | 2.5 days to >1 year | Biotic and abiotic degradation | kpu.ca |

The environmental fate of this compound itself is likely influenced by its physicochemical properties, such as its low water solubility and strong binding to soil components, similar to other chlorinated compounds. cymitquimica.comnih.gov Further research is needed to fully elucidate its specific degradation pathways and persistence in various environmental compartments.

Future Directions and Research Gaps

Exploration of Novel Derivatization Strategies

The functionalization of the 2,4-dichlorothiazole ring is a cornerstone for creating new chemical entities with unique properties. While established methods exist, future research should focus on innovative and efficient derivatization techniques.

A significant area for exploration is the use of advanced catalytic systems for cross-coupling reactions. The chlorine atoms at the C2 and C4 positions are amenable to substitution, but selective functionalization remains a challenge. Future work should investigate catalysts that allow for position-selective replacement of one chlorine atom over the other, enabling the synthesis of a wider array of disubstituted thiazoles.

Furthermore, the derivatization of aldehydes synthesized from this compound, such as this compound-5-carboxaldehyde, has proven to be a fruitful strategy. mdpi.comsciforum.net The condensation of this aldehyde with various ketones to form chalcone (B49325) derivatives has yielded compounds with promising antitubercular and antiproliferative activities. sciforum.netsciforum.netmdpi.com Future efforts should expand upon this by exploring a broader range of reaction partners to generate diverse libraries of chalcone-like molecules.

The application of novel derivatization reagents, such as N-heterocyclic carbenes (NHCs), could also open new avenues. nih.gov NHCs have been introduced as innovative reagents for the analysis of aliphatic aldehydes via liquid chromatography-mass spectrometry (LC-MS), a technique that could be adapted for sensitive detection and quantification of this compound-based aldehydes and their metabolites. nih.gov

Table 1: Potential Derivatization Strategies for this compound

| Derivatization Strategy | Target Position(s) | Potential Reagents/Methods | Desired Outcome |

|---|---|---|---|

| Selective Cross-Coupling | C2 or C4 | Palladium or Nickel catalysts with various coupling partners (boronic acids, amines, etc.) | Mono- and di-substituted functionalized thiazoles |

| Chalcone Synthesis | C5 (via aldehyde) | Condensation with substituted aromatic/heteroaromatic ketones | Novel chalcones with potential biological activity |

| Nucleophilic Aromatic Substitution | C2 and C4 | Amines, thiols, alcohols | Introduction of diverse functional groups |

| Analytical Derivatization | C5-aldehyde | N-heterocyclic carbenes (NHCs), 2,4-dinitrophenylhydrazine (B122626) (DNPH) | Enhanced detection and quantification in biological matrices nih.govmdpi.com |

Investigation of New Biological Targets and Mechanisms

Derivatives of this compound have demonstrated a range of biological activities, but a significant gap exists in understanding their full therapeutic potential and mechanisms of action. Research has shown that chalcones derived from this compound-5-carboxaldehyde exhibit antitubercular and antiproliferative activities. sciforum.netsciforum.net For instance, certain chalcones showed potent activity against Mycobacterium tuberculosis and the DU-145 prostate cancer cell line. sciforum.netmdpi.com

Future investigations should aim to identify the specific molecular targets responsible for these effects. For the antitubercular activity, studies could explore inhibition of key mycobacterial enzymes, while the anticancer effects could be linked to targets like tubulin polymerization, protein kinases, or apoptosis-related proteins. mdpi.com Molecular docking studies have predicted that some derivatives may bind to targets like Topoisomerase II. proquest.com

Moreover, the thiazole (B1198619) scaffold is present in molecules targeting a wide variety of biological pathways. Derivatives of the related 2,4-thiazolidinedione (B21345) have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, and as modulators of the BAG3 protein, which is implicated in cancer cell survival. nih.govnih.gov This suggests that novel derivatives of this compound could be designed to interact with a much broader range of biological targets than currently known.

A systematic screening of this compound-derived compound libraries against diverse panels of enzymes, receptors, and cancer cell lines is warranted. This would facilitate the discovery of novel biological activities and provide starting points for new drug discovery programs.

Table 2: Investigated and Potential Biological Targets for this compound Derivatives

| Derivative Class | Investigated/Potential Target | Associated Disease/Process | Reference |

|---|---|---|---|

| Thiazole-Chalcones | Mycobacterium tuberculosis enzymes, Topoisomerase IIa | Tuberculosis, Cancer | sciforum.netmdpi.comproquest.com |

| Thiazole-Chalcones | Prostate Cancer Cells (DU-145) | Prostate Cancer | sciforum.netsciforum.net |

| Thiazolidinediones | VEGFR-2 | Cancer (Angiogenesis) | nih.gov |

| Thiazolidinediones | BAG3 Protein | Cancer (Apoptosis Resistance) | nih.gov |

| Thiazole Derivatives | Lanosterol-C14α-demethylase | Fungal Infections (Candida) | nih.gov |

| Thiazole Derivatives | Aldose Reductase | Diabetic Complications | researchgate.net |

Development of Sustainable Synthesis Methods

The principles of green chemistry are becoming increasingly important in chemical manufacturing. acs.org Traditional synthetic routes for thiazoles can involve harsh reagents and solvents. researchgate.net For example, the synthesis of this compound-5-carbaldehyde has been achieved using phosphoryl chloride and N,N-dimethylformamide, which pose environmental and safety concerns. mdpi.comresearchgate.netresearchgate.net

A significant research gap is the development of sustainable and environmentally benign methods for the synthesis of this compound and its key intermediates. Future research should focus on:

Catalytic Approaches: Developing efficient catalytic systems that can replace stoichiometric, hazardous reagents. This includes exploring catalytic chlorination methods that avoid the use of chlorine gas. vulcanchem.com

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.

Energy Efficiency: Investigating microwave-assisted and ultrasound-mediated synthesis to reduce reaction times and energy consumption. researchgate.netmdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org

Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach that should be explored for the synthesis of this compound derivatives. ijpsjournal.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Derivatives

| Synthesis Step | Conventional Method | Potential Green Alternative | Principle of Green Chemistry |

|---|---|---|---|

| Ring Formation/Functionalization | Use of hazardous reagents (e.g., phosphoryl chloride, chlorine gas) researchgate.netvulcanchem.com | Heterogeneous catalysis, biocatalysis vulcanchem.comijpsjournal.com | Safer Chemistry, Catalysis |

| Reaction Medium | Volatile organic solvents (e.g., DMF) researchgate.net | Water, ionic liquids, solvent-free conditions mdpi.comijpsjournal.com | Safer Solvents |

| Energy Input | Conventional heating (long reaction times) | Microwave irradiation, ultrasound researchgate.netmdpi.com | Energy Efficiency |

Advanced Computational and Machine Learning Approaches in Drug Discovery

In silico methods are powerful tools for accelerating drug discovery. researchgate.netnih.gov For thiazole derivatives, computational studies like molecular docking and Density Functional Theory (DFT) calculations have been used to predict binding affinities and elucidate structure-activity relationships (SAR). proquest.comvulcanchem.com

The application of machine learning (ML) to predict the biological activity of thiazole compounds is a burgeoning field. researchgate.netresearchgate.net ML models can be trained on existing data to predict the anticancer, antimicrobial, or enzyme inhibitory activity of novel, untested compounds. nih.govmdpi.com This allows for the rapid virtual screening of large compound libraries, prioritizing the synthesis of only the most promising candidates.

Future research should systematically apply these advanced computational tools to the this compound scaffold. Key areas include:

QSAR and ML Model Development: Building robust Quantitative Structure-Activity Relationship (QSAR) and ML models specifically for this compound derivatives to predict their activity against various targets. researchgate.net

Virtual Screening: Using docking and ML models to screen virtual libraries of novel this compound derivatives to identify potential hits for new biological targets.

ADMET Prediction: Employing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. proquest.com

The integration of ML with molecular dynamics simulations can provide deeper insights into the binding kinetics and stability of ligand-target complexes, guiding the rational design of more potent and specific inhibitors. mdpi.com

Pharmacological and Toxicological Profiling of Lead Compounds

While initial in vitro studies have shown promise for some this compound derivatives, a comprehensive understanding of their pharmacological and toxicological profiles is largely absent. For any lead compound to advance towards clinical consideration, rigorous preclinical evaluation is essential.

A critical future direction is the systematic profiling of the most promising compounds derived from this compound. This involves: